Sodium gentisate
Description
Historical Context and Endogenous Formation
The study of sodium gentisate has roots in early pharmacological research into the effects of salicylates on rheumatic diseases. nih.govahajournals.orgnih.gov It was identified as a compound with analgesic and anti-inflammatory properties. chemicalbook.comchemicalbook.com Its formation in the body is a direct result of the metabolic processes that follow the administration of one of the most widely used drugs in history, aspirin (B1665792), as well as being a naturally occurring compound in the plant kingdom.
This compound is a well-established active metabolite of salicylic (B10762653) acid. ncats.iotaylorandfrancis.com When aspirin (acetylsalicylic acid) is consumed, it is rapidly hydrolyzed in the body to salicylic acid. researchgate.net A portion of this salicylic acid is then further metabolized through hydroxylation to form gentisic acid (2,5-dihydroxybenzoic acid). researchgate.netnih.govresearchgate.net This biotransformation is a key pathway in the breakdown and elimination of salicylates. researchgate.net The formation of gentisic acid from salicylic acid is considered a minor but significant metabolic route. This process underscores the compound's relevance in pharmacokinetic studies of aspirin and other salicylates. researchgate.net
| Precursor Compound | Metabolic Process | Resulting Metabolite |
| Acetylsalicylic Acid (Aspirin) | Hydrolysis | Salicylic Acid |
| Salicylic Acid | Hydroxylation | Gentisic Acid (forms this compound) |
Beyond its formation within the human body, gentisic acid is a natural secondary metabolite found in a variety of plants and some fungi. taylorandfrancis.comnih.gov It plays a role in plant defense mechanisms, often induced in response to pathogens. researchgate.net Its presence has been identified in a diverse range of botanical species, from fruits and vegetables to medicinal herbs. This natural occurrence highlights its role in plant biology and as a component of the human diet. rmit.edu.vnnih.gov
| Category | Botanical Source |
| Fruits | Grapes (Vitis vinifera), Citrus fruits (Citrus spp.), Apples, Pears, Kiwi, Blackberries. taylorandfrancis.comrmit.edu.vn |
| Vegetables | Jerusalem artichoke (Helianthus tuberosus), Bitter melon. taylorandfrancis.comresearchgate.netrmit.edu.vn |
| Herbs & Plants | Gentiana species, Hibiscus rosa-sinensis, Salvia officinalis (Sage), Melissa officinalis (Lemon Balm). taylorandfrancis.comnih.govrmit.edu.vn |
| Other Sources | Olives (Olea europaea), Sesame (Sesamum indicum), Red sandalwood (Pterocarpus santalinus). taylorandfrancis.comrmit.edu.vn |
Fundamental Research Significance and Interdisciplinary Relevance
The significance of this compound in research extends across multiple scientific fields due to its diverse biological activities. Its unique chemical structure, featuring a phenolic acid with two hydroxyl groups, contributes to its potent antioxidant properties. ncats.ionih.govmdpi.com This has made it a valuable compound for studying oxidative stress and developing novel antioxidant strategies.
In biomedical research, this compound is investigated for its anti-inflammatory effects. ncats.io Studies have explored its potential to inhibit inflammatory pathways, making it relevant to immunology and pharmacology. mdpi.comjpmsonline.com Furthermore, its ability to act as a potent free radical scavenger is a key area of interest. ncats.ionih.gov Research has shown it can efficiently scavenge hydroxyl radicals and inhibit the oxidation of low-density lipoproteins (LDL), suggesting a role in cardiovascular research. ncats.ionih.gov
The compound's interdisciplinary relevance is also evident in fields such as:
Oncology: Where it is studied as an inhibitor of fibroblast growth factors, which are involved in tumor growth and angiogenesis. nih.govsemanticscholar.org
Dermatology and Cosmetics: Its ability to inhibit tyrosinase, an enzyme involved in melanin (B1238610) synthesis, has led to its use as a skin-whitening agent. ncats.io
Clinical Diagnostics: Gentisic acid has been identified as a potential biomarker for certain conditions, such as Renal Cell Carcinoma. ncats.io
| Field of Research | Specific Application/Significance of this compound |
| Biochemistry | Potent antioxidant and free radical scavenger. ncats.ionih.gov |
| Pharmacology | Studied for its anti-inflammatory and antirheumatic properties. ncats.ionih.gov |
| Cardiovascular Research | Inhibits the oxidation of low-density lipoprotein (LDL). nih.gov |
| Oncology | Investigated as an inhibitor of fibroblast growth factors. nih.govsemanticscholar.org |
| Cosmetic Science | Used as a tyrosinase inhibitor for skin-whitening effects. ncats.io |
| Clinical Diagnostics | Serves as a biomarker for Renal Cell Carcinoma. ncats.io |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2,5-dihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4.Na/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3,8-9H,(H,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIJZWWOFOQFMH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
490-79-9 (Parent) | |
| Record name | Sodium gentisate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004955902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0063656 | |
| Record name | Sodium gentisate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4955-90-2, 106120-03-0 | |
| Record name | Sodium gentisate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004955902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2,5-dihydroxy-, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106120030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2,5-dihydroxy-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium gentisate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium gentisate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.271 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | SODIUM GENTISATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DX2PUD5H82 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Advanced Derivatization Strategies
Synthesis and Structural Modification of Gentisic Acid Derivatives
Design Principles for Modulating Compound Properties
The chemical structure of gentisic acid (2,5-dihydroxybenzoic acid), the parent compound of sodium gentisate, offers multiple sites for chemical modification, enabling the modulation of its physicochemical and biological properties. These design principles are crucial for tailoring gentisate derivatives for specific applications, whether in pharmaceuticals, cosmetics, or materials science. The primary objectives of such modifications often include enhancing solubility, improving stability against degradation, increasing bioavailability, and fine-tuning interactions with biological targets or material matrices.
Key Design Principles and Strategies:
Salt Formation for Enhanced Solubility:
Principle: Converting the carboxylic acid group of gentisic acid into a salt, such as the sodium salt (this compound), significantly increases its aqueous solubility and dissolution rate. This is a fundamental strategy for improving the handling and formulation of otherwise poorly soluble acidic compounds.
Application: this compound (C₇H₅NaO₄, molecular weight 176.10 g/mol ) itself represents a simple salt derivative designed to improve water solubility compared to the free acid alfa-chemistry.com.
Esterification and Etherification for Property Tuning:
Principle: The hydroxyl groups and the carboxylic acid group of gentisic acid can be esterified or etherified. Esterification, for instance, can convert the polar carboxylic acid into a less polar ester, thereby increasing lipophilicity and potentially improving membrane permeability. Etherification of the phenolic hydroxyl groups can similarly alter polarity and stability. These modifications are key to modulating solubility, bioavailability, and even biological activity medcraveonline.comacs.orgmedcraveonline.com.
Application: Synthesis of various ester derivatives from gentisic acid can lead to compounds with altered solubility and enhanced biological activity medcraveonline.commedcraveonline.comresearchgate.net. For example, silane (B1218182) derivatives, such as the 3TBDMS derivative of 2,5-dihydroxybenzoic acid, involve silylation of the hydroxyl groups, altering the compound's polarity and reactivity for specific synthetic purposes nih.gov.
Metal Complexation for Improved Stability and Bioavailability:
Principle: Phenolic compounds, including gentisic acid, can form complexes with various metal ions. This chelation can favorably alter lipophilicity, water-solubility, and stability. Metal complexes of phenolic acids have been shown to exhibit greater in vitro and in vivo stability compared to their parent ligands frontiersin.org.
Encapsulation for Protection and Controlled Release:
Principle: To prevent degradation due to environmental factors (like oxidation) and to improve bioavailability, phenolic compounds can be encapsulated. Techniques such as spray-drying or freeze-drying with encapsulating agents (e.g., maltodextrins) create protective matrices that enhance stability, water solubility, and antioxidant activity csic.esmdpi.com.
Application: Encapsulation strategies can safeguard gentisate from degradation, facilitating its incorporation into food systems or pharmaceutical formulations where its stability is compromised.
Polymer Grafting for Multifunctional Materials:
Principle: Grafting phenolic acids, including gentisic acid, onto polymer backbones like chitosan (B1678972) creates novel copolymers with modified physicochemical properties and enhanced biological activities. This approach leverages the inherent properties of both the phenolic acid and the polymer matrix nih.govresearchgate.net.
Application: Chitosan-gentisate copolymers have demonstrated enhanced biological activity and effectiveness in preserving the quality of food products, showcasing how polymer conjugation can modulate the functional attributes of gentisate.
Structural Modifications for Targeted Interactions:
Principle: The arrangement and number of hydroxyl groups, as well as the presence of the carboxylic acid, are crucial for hydrogen bonding and other intermolecular interactions. Crystal engineering, for example, utilizes these features to design multicomponent crystals with specific lattice energies and properties mdpi.com.
These design principles underscore the versatility of gentisic acid as a molecular scaffold, allowing for targeted modifications to optimize its performance in diverse applications by carefully controlling its chemical and physical characteristics.
Molecular Mechanisms and Preclinical Biological Activity Studies
Advanced Studies on Antioxidant and Free Radical Scavenging Mechanisms
Gentisic acid exhibits significant antioxidant properties, primarily attributed to its chemical structure and its ability to interact with and neutralize reactive oxygen species (ROS) and other free radicals.
Role of the Phenoxyl Moiety in Radical Quenching
The antioxidant and radioprotective properties of gentisic acid are strongly linked to its phenoxyl group. This moiety plays a crucial role in radical quenching by acting as a hydrogen atom donor or electron donor, thereby stabilizing free radicals. Studies suggest that the phenoxyl group is the primary site responsible for these protective effects nih.govncats.iotandfonline.com. The redox potential of the GA•/GA couple (0.774 V vs. NHE) is lower than that of many physiologically important oxidants, supporting its capacity to act as an antioxidant nih.govtandfonline.com.
Kinetic Studies of Hydroxyl and Organohaloperoxyl Radical Scavenging
Fast chemical kinetics, particularly pulse radiolysis techniques, have been employed to quantify the reaction rates of gentisic acid with specific free radicals. GA demonstrates efficient scavenging of hydroxyl radicals (•OH) with a rate constant of 1.1 × 10¹⁰ dm³mol⁻¹s⁻¹ nih.govncats.iotandfonline.com. In this process, GA produces a reducing adduct radical (approximately 76%) and an oxidizing phenoxyl radical (approximately 24%) nih.govncats.iotandfonline.com. Furthermore, GA effectively scavenges organohaloperoxyl radicals with a rate constant of 9.3 × 10⁷ dm³mol⁻¹s⁻¹ nih.govncats.iotandfonline.com. Ascorbate has been shown to repair the phenoxyl radical of GA, with a rate constant of 1.0 × 10⁷ dm³mol⁻¹s⁻¹ nih.govtandfonline.com.
In Vitro Oxidative Stress Models (e.g., Isolated Mitochondrial Systems, Erythrocyte Models)
Preclinical studies have utilized various in vitro models to assess the protective capabilities of gentisic acid against oxidative damage. In isolated rat liver mitochondria (RLM), the presence of GA during irradiation significantly reduced gamma radiation-induced damage to lipids and proteins nih.govncats.iotandfonline.com. Similarly, GA provided protection to human erythrocytes against gamma radiation exposure nih.govncats.iotandfonline.com. These findings highlight GA's ability to mitigate oxidative stress in cellular and subcellular components.
Comparative Antioxidant Efficacy with Benchmark Compounds
Comparative studies have indicated that gentisic acid possesses potent antioxidant capabilities. For instance, gentisic acid has demonstrated a DPPH radical scavenging efficiency (EC₅₀) of 0.09, with an antioxidant reducing power (ARP) of 11.1, suggesting it is approximately twice as potent an antioxidant as ascorbic acid in DPPH radical scavenging assays nih.gov. Other studies have shown gentisic acid to have comparable DPPH radical scavenging potential to pyrogallol (B1678534) researchgate.net. The antioxidant capacity (AOC) of gentisic acid against peroxyl radicals has also been reported, with values ranging from 1.05 to 1.64 µmol TE/µmol, aligning with literature data mdpi.com.
Investigation of Hydroquinone-Quinone Redox Systems
While direct studies on sodium gentisate's role in hydroquinone-quinone redox systems are less detailed in the provided search results, gentisic acid itself is a dihydroxylated benzoic acid. Hydroquinones are characterized by two hydroxyl groups on an aromatic ring that can be reversibly oxidized to quinones jackwestin.comrsc.org. Research has indicated that hydroquinone (B1673460) can be metabolized via gentisate, suggesting a potential link in metabolic pathways d-nb.info. The structural similarity of gentisic acid to hydroquinone implies a potential for it to participate in or influence similar redox cycling processes, which are fundamental to antioxidant mechanisms.
Mechanistic Research on Anti-inflammatory Properties
Gentisic acid has demonstrated significant anti-inflammatory effects through various molecular mechanisms.
Studies have shown that GA effectively suppresses lipopolysaccharide (LPS)-stimulated inflammatory responses in macrophages. This suppression is achieved by controlling the production of nitric oxide (NO) and pro-inflammatory cytokines. Furthermore, GA modulates inflammation-related protein pathways nih.govjmb.or.krnih.gov. Specifically, it has been found to regulate the expression of major pro-inflammatory enzymes and cytokines, as well as modulate the NF-κB and MAPK pathways nih.govnih.gov.
Additionally, GA has been investigated for its potential to inhibit TNF-α convertase, a key enzyme in inflammatory signaling. Network pharmacology, molecular docking, and molecular dynamics simulations suggest that phenolic acid compounds, including gentisic acid, can bind to TNF-α convertase, indicating a potential mechanism for their anti-inflammatory action through the suppression of TNF-α production acs.org.
Exploration of Molecular Pathways Underlying Anti-inflammatory Effects
Gentisic acid (GA) exhibits significant anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the inflammatory response. Research indicates that GA can suppress inflammation stimulated by lipopolysaccharide (LPS) in macrophages nih.govjmb.or.kr. A critical mechanism involves the regulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways nih.govjmb.or.krnih.gov. NF-κB is a transcription factor central to inflammatory responses, inducing the expression of pro-inflammatory proteins such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as inflammatory cytokines like TNF-α, IL-1β, and IL-6 nih.govjmb.or.krnih.govboffinaccess.com. GA has been shown to inhibit the phosphorylation of NF-κB by promoting the expression of IκB and suppressing IκBα degradation, which is mediated by restricting IKK phosphorylation nih.gov. Furthermore, GA can inhibit the phosphorylation of MAPKs, which are involved in regulating the production of pro-inflammatory cytokines and enzymes nih.govnih.gov. These actions collectively contribute to the reduction of inflammatory mediators. GA also demonstrates antioxidant effects, acting as a free radical scavenger and an agonist of NRF2, which regulates antioxidant molecule synthesis, further contributing to its anti-inflammatory profile boffinaccess.com.
Enzymatic Interactions and Biochemical Pathway Modulation
Tyrosinase Inhibition: Mechanism of Action on Melanin (B1238610) Synthesis
Gentisic acid and its derivatives are recognized for their efficacy as skin-whitening agents due to their ability to inhibit tyrosinase activity, a key enzyme in melanin synthesis skinwhiteningscience.comnih.govresearchgate.netlawdata.com.twnih.gov. Tyrosinase is a binuclear copper-containing metalloenzyme that catalyzes the rate-limiting steps in melanogenesis: the hydroxylation of tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone (B1195961) nih.govresearchgate.netnih.govjst.go.jp. By inhibiting tyrosinase, gentisic acid reduces melanin production, thereby addressing skin pigmentary disorders like melasma and age spots skinwhiteningscience.comnih.govresearchgate.netlawdata.com.tw. The mechanism of inhibition is often competitive, where compounds mimic the substrate and bind to the enzyme's active site, particularly interacting with the copper ions essential for tyrosinase activity nih.govlawdata.com.twmazums.ac.ir. Methyl gentisate, an ester derivative, has shown greater efficacy than gentisic acid itself and is considered a superior candidate skin-lightening agent compared to well-known agents like hydroquinone and kojic acid skinwhiteningscience.comlawdata.com.tw.
Gentisate 1,2-Dioxygenase (GDO) Enzyme Catalysis and Substrate Specificity
Gentisate 1,2-dioxygenase (GDO) is an enzyme involved in the aerobic degradation of aromatic compounds, including gentisic acid mdpi.comnih.govasm.orgresearchgate.net. GDO belongs to the bicupin protein superfamily and catalyzes the oxygenolytic cleavage of the aromatic ring of gentisate.
Regioselective Oxidative Ring Cleavage of Gentisic Acid
GDO catalyzes the ring fission of gentisate, specifically cleaving the aromatic ring between the carboxyl group and the proximal hydroxyl group (at the para position) mdpi.comnih.govasm.orgresearchgate.net. This process is regioselective, meaning it occurs at a specific site on the molecule. The enzyme facilitates the incorporation of two oxygen atoms from molecular oxygen into the substrate, leading to ring opening mdpi.comresearchgate.net. While GDO is classified as a type III extradiol dioxygenase, its cleavage pattern of gentisate (a para-diol) is unique and shares similarities with intradiol dioxygenases mdpi.comchemrxiv.org. This cleavage yields maleylpyruvate (B1239739) as the primary product mdpi.comnih.govasm.orgresearchgate.net. Minor amounts of other products, such as 2,7-dioxo-3,6-dihydroxyhepta-3,5-dienoic acid via extradiol cleavage, can also be formed chemrxiv.org. The presence of a para-hydroxyl group on the substrate is crucial for directing this specific ring-cleaving reaction researchgate.netchemrxiv.org.
Structural and Functional Roles of Active Site Residues and Associated Water Molecules
The active site of GDO enzymes typically contains a ferrous iron (Fe²⁺) ion, which is coordinated by histidine residues researchgate.netrsc.org. Studies on GDO from Pseudarthrobacter phenanthrenivorans Sphe3 indicate that the Fe²⁺ ion is coordinated by histidine residues and water molecules, forming a distorted octahedral geometry researchgate.net. For instance, in some GDOs, conserved histidine residues like His119, His121, and His160 are involved in metal binding chemrxiv.orgrsc.org. Additionally, the presence of active water molecules within the active site is crucial for facilitating the oxidative cleavage of the aromatic C-C bond of gentisate rsc.orgchemrxiv.orgresearchgate.netrsc.org. These water molecules stabilize the oxygen molecule and play pivotal roles in the O-O and C-C bond cleavage steps rsc.orgchemrxiv.orgresearchgate.netrsc.org. Specific residues, such as Asp174 in some GDOs, have also been identified as important for substrate binding and the catalytic cycle chemrxiv.orgrsc.orgchemrxiv.orgresearchgate.net. The precise positioning of the substrate, often involving hydrogen bonding networks, is critical for the enzyme's catalytic efficiency rsc.orgnih.gov.
Identification of Cleavage Products (e.g., Maleylpyruvate)
The primary product resulting from the enzymatic action of Gentisate 1,2-Dioxygenase on gentisic acid is maleylpyruvate mdpi.comnih.govasm.orgresearchgate.net. This compound is formed through the regioselective oxidative ring cleavage of the gentisate molecule mdpi.comchemrxiv.org. Maleylpyruvate can then be further metabolized by microorganisms, either through isomerization to fumarylpyruvate or direct conversion into central metabolites nih.gov. The identification of maleylpyruvate has been confirmed through various analytical techniques, including ¹H NMR spectroscopy mdpi.comscispace.com.
Biomimetic Catalysis Studies of GDO Activity
Gentisate 1,2-dioxygenase (GDO) is a non-heme iron enzyme that plays a crucial role in the microbial degradation of aromatic compounds, specifically catalyzing the cleavage of gentisic acid. Research has focused on understanding its catalytic mechanisms and developing biomimetic models that can replicate its activity. Studies involving nonheme iron(II) complexes have been conducted to mimic the oxygen activation and aromatic ring cleavage performed by GDO researchgate.net. These biomimetic models aim to elucidate the reaction pathways, including the incorporation of oxygen atoms from molecular oxygen into the cleavage products. Computational studies, such as classical molecular dynamics and QM/MM calculations, have been employed to decode the regioselective reaction mechanisms and identify key amino acid residues, like Asp174, that are essential for the enzyme's catalytic function chemrxiv.orgresearchgate.netnih.gov. Investigations into GDO from various bacterial species have identified conserved motifs and mutations that impact enzyme activity, providing insights into enzyme structure-function relationships nih.gov.
Other Enzyme Inhibition Studies (e.g., Hyaluronidase)
This compound has been recognized for its ability to inhibit hyaluronidase (B3051955), an enzyme that degrades hyaluronic acid, a key component of the extracellular matrix. This inhibition is significant in the context of inflammatory processes and tissue degradation, where elevated hyaluronidase activity is implicated boffinaccess.comjddtonline.info. Studies have indicated that gentisic acid is a potent inhibitor of hyaluronidase in vitro, exhibiting comparable or even superior efficacy to salicylates at significantly lower concentrations boffinaccess.compsu.eduresearchgate.net. While salicylic (B10762653) acid itself shows minimal inhibition unless at very high concentrations that affect pH, gentisic acid, a metabolite of salicylic acid, demonstrates a more pronounced inhibitory effect on hyaluronidase psu.educdnsciencepub.com. This property suggests potential applications in conditions where hyaluronidase activity contributes to pathology, such as in rheumatic diseases boffinaccess.compsu.edu.
Stabilization Applications in Chemical and Pharmaceutical Formulations
This compound's chemical properties, particularly its antioxidant capacity, make it a valuable excipient for stabilizing various pharmaceutical and chemical formulations. Its ability to prevent degradation and enhance the shelf-life of sensitive compounds is a key area of its application.
Role as an Antioxidant Excipient in Pharmaceutical Preparations
As a hydroquinone derivative, this compound is readily oxidized and therefore functions effectively as an antioxidant excipient in pharmaceutical preparations as-1.co.jpusbio.net. Its inclusion can protect active pharmaceutical ingredients (APIs) and other formulation components from oxidative degradation, thereby maintaining product quality and efficacy. This antioxidant role is crucial for formulations containing sensitive compounds that are prone to breaking down when exposed to oxygen or free radicals ncats.io.
Stabilization of Radiopharmaceutical Bone-Imaging Agents
This compound has been successfully employed as a stabilizer for low-tin bone-imaging agents, particularly those based on technetium-99m ([⁹⁹mTc]) labeled diphosphonates like (1-hydroxyethylidene) diphosphonate (HEDP) and hydroxymethylenediphosphonate (HMDP) as-1.co.jpnih.govpharmacylibrary.com. In these applications, this compound acts as an antioxidant, preventing the oxidation of the reducing agent (e.g., stannous chloride) and thus maintaining the integrity of the radiopharmaceutical complex. Studies have shown that gentisic acid is an equally effective antioxidant as ascorbic acid in stabilizing these agents, resulting in minimal free [⁹⁹mTc] pertechnetate (B1241340) formation (less than 2% at 24 hours) as-1.co.jpnih.gov. Furthermore, the addition of gentisic acid has not altered the biodistribution of these skeletal imaging agents in animal studies nih.gov. It is also recognized as a component in kits for preparing Tc-99m labeled phosphate-based skeletal imaging agents, often included as an antioxidant alongside stannous chloride nucmedtutorials.com. Its role extends to preventing autoradiolysis in radiolabeled peptides and proteins, demonstrating its broad utility in radiopharmaceutical stabilization google.com.
Table 1: Stabilization of Bone-Imaging Agents by Gentisic Acid
| Agent | Stabilizer | Free [⁹⁹mTc] Pertechnetate (%) at 24 hr |
| (1-hydroxyethylidene) diphosphonate (HEDP) skeletal agents | Gentisic acid | < 2% |
| Hydroxymethylenediphosphonate (HMDP) skeletal agents | Gentisic acid | < 2% |
Mitigation of Drug Degradation via Hydrolysis or Oxidation
The inherent antioxidant properties of this compound, stemming from its ability to scavenge free radicals such as hydroxyl radicals, contribute to its role in mitigating drug degradation ncats.io. While specific studies detailing its direct use to prevent hydrolysis of other drugs are not extensively detailed in the provided snippets, its function as an antioxidant excipient inherently protects formulations from oxidative pathways that lead to drug breakdown slideshare.netphiladelphia.edu.jo. By intercepting reactive oxygen species, this compound can help preserve the chemical integrity of susceptible APIs within a formulation.
Hydrotropic Enhancement of Aqueous Solubility for Poorly Soluble Compounds
This compound functions as a hydrotrope, a class of compounds that can significantly increase the aqueous solubility of poorly soluble solutes tandfonline.comgoogle.comresearchgate.net. This property is valuable in pharmaceutical development, particularly for drugs with low water solubility, which can lead to poor bioavailability. Studies have investigated the hydrotropic effect of this compound on compounds like paracetamol and nimesulide (B1678887) tandfonline.comasiapharmaceutics.infotandfonline.com. For paracetamol, this compound at a concentration of 20% (W/V) demonstrated an increase in solubility, although it was found to be less efficient than other hydrotropes like nicotinamide (B372718) or sodium salicylate (B1505791) tandfonline.comtandfonline.com. The mechanism of hydrotropy is generally understood to involve interactions between the hydrotrope and the poorly soluble drug, potentially through non-bonded hydrophobic interactions, leading to increased miscibility in aqueous solutions, rather than complex formation or micellar solubilization for simple salts tandfonline.comresearchgate.nettandfonline.com.
Table 2: Hydrotropic Enhancement of Paracetamol Solubility by this compound
| Hydrotropic Agent | Concentration (W/V) | Solubility of Paracetamol (mg/ml) | Fold Increase in Solubility |
| This compound | 20% | 20.0 | ~1.33 |
| This compound | 30% | 32.5 | - |
| This compound | 40% | 50.0 | - |
Note: The fold increase at 30% and 40% concentrations was not explicitly stated in the provided snippets.
Compound List:
this compound
Gentisic Acid
Salicylic Acid
Aspirin (B1665792) (Acetylsalicylate)
Ascorbic Acid
Nicotinamide
Sodium Salicylate
Sodium Glycinate
Paracetamol
Nimesulide
(1-hydroxyethylidene) diphosphonate (HEDP)
Hydroxymethylenediphosphonate (HMDP)
Technetium-99m ([⁹⁹mTc])
Advanced Analytical and Spectroscopic Characterization Techniques
Spectroscopic Methods for Structural Elucidation and Quantitative Analysis
Spectroscopy is a cornerstone in the structural analysis of sodium gentisate, providing insights into its atomic and molecular framework through the interaction of electromagnetic radiation with the sample.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic compounds, including this compound. ethernet.edu.ethyphadiscovery.comresearchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR) within the molecule.
In the ¹H NMR spectrum of this compound, the chemical shifts of the protons are influenced by their position on the aromatic ring and the presence of hydroxyl and carboxylate functional groups. libretexts.orglibretexts.org The aromatic protons typically appear in the downfield region of the spectrum, generally between 6.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. libretexts.org The protons of the hydroxyl groups can exhibit broad signals, and their chemical shifts are sensitive to factors such as solvent, concentration, and temperature. hw.ac.uk
The specific chemical shifts and coupling patterns of the aromatic protons provide definitive information about the substitution pattern on the benzene (B151609) ring, confirming the 2,5-dihydroxy arrangement. The integration of the signals corresponds to the relative number of protons, further aiding in the structural assignment. hw.ac.uk
Table 1: Representative ¹H NMR Spectral Data for Gentisic Acid (the parent acid of this compound)
| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| Aromatic H | ~6.5 - 7.5 | Multiplet | The exact shifts and coupling patterns depend on the specific positions on the ring. |
| -OH (Phenolic) | Variable (broad) | Singlet (broad) | Chemical shift is highly dependent on solvent and concentration. hw.ac.uk |
| -COOH (Carboxylic Acid Proton) | >10 (broad) | Singlet (broad) | This proton is absent in the sodium salt form (this compound). |
Note: The spectral data for this compound will be similar to its parent compound, gentisic acid, particularly for the aromatic protons. The acidic proton of the carboxylic acid group is replaced by a sodium ion in this compound.
Mass spectrometry (MS) is a vital analytical technique used to determine the mass-to-charge ratio (m/z) of ions, which allows for the determination of the molecular weight and elemental composition of a compound. researchgate.net Techniques such as Liquid Chromatography/Time-of-Flight Mass Spectrometry (LC/TOF-MS) are particularly useful for analyzing compounds like this compound. nih.govnih.gov
In the analysis of gentisic acid (the protonated form of this compound), LC/TOF-MS in negative ion mode typically shows a peak at an m/z of 153, corresponding to the deprotonated molecule [M-H]⁻. nih.gov This provides strong evidence for the molecular weight of the parent acid. When this compound is analyzed, the presence of sodium adducts may also be observed. spectroscopyonline.com For instance, in positive ion mode, adducts such as [M+Na]⁺ could be detected.
Mass spectrometry is also employed to study the oxidation of gentisic acid. Following an oxidation reaction, new peaks may appear in the mass spectrum, indicating the formation of degradation or reaction products. nih.gov For example, a study on the oxidation of gentisic acid reported the appearance of a new peak at m/z 123 after the reaction. nih.gov
Table 2: Mass Spectrometry Data for Gentisic Acid and its Oxidation Product
| Compound | Ionization Mode | Observed m/z | Corresponding Ion |
|---|---|---|---|
| Gentisic Acid | Negative | 153 | [M-H]⁻ nih.gov |
| Oxidation Product of Gentisic Acid | Negative | 123 | [Product-H]⁻ nih.gov |
Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrations of its specific chemical bonds. chemicalbook.com
Key features in the FT-IR spectrum of this compound include a broad absorption band in the region of 3600–3000 cm⁻¹, which is attributed to the stretching vibrations of the O-H groups of the phenolic hydroxyls. The spectrum also shows characteristic peaks for the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻), typically observed around 1598 cm⁻¹ and 1410 cm⁻¹, respectively. The presence of aromatic C=C stretching vibrations can also be identified in the fingerprint region of the spectrum.
Table 3: Characteristic FT-IR Absorption Bands for Sodium Alginate (as a reference for carboxylate and hydroxyl groups)
| Wave Number (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3600 - 3000 | O-H Stretching | Hydroxyl (-OH) |
| ~1598 | Asymmetric COO⁻ Stretching | Carboxylate (-COO⁻) |
| ~1410 | Symmetric COO⁻ Stretching | Carboxylate (-COO⁻) |
| ~930 | C-O Stretching | Uronic acid residues researchgate.net |
Note: While the table provides reference values from sodium alginate, similar characteristic peaks for hydroxyl and carboxylate groups are expected in the spectrum of this compound.
Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of UV or visible light by a substance. It is a valuable tool for quantitative analysis and for studying reactions that involve a change in color or electronic structure. wisdomlib.orgeijas.commt.com
Gentisic acid, the parent compound of this compound, exhibits a characteristic UV absorption spectrum with a peak at approximately 320 nm. plos.org This absorption is due to the electronic transitions within the aromatic ring and its substituents. The intensity of this absorption is proportional to the concentration of the compound, which forms the basis for its quantification using this technique.
UV-Vis spectrophotometry is also particularly useful for studying the oxidation of gentisic acid. nih.govnih.gov The oxidation of gentisic acid can lead to the formation of colored products, resulting in the appearance of new absorption bands in the visible region of the spectrum. For instance, upon oxidation with sodium hydroxide (B78521) and sodium hypochlorite, gentisic acid solution turns dark brown and exhibits a new, unique absorption peak at approximately 500 nm. nih.govplos.org This change in the absorption spectrum can be monitored to study the kinetics and mechanism of the oxidation reaction. sapub.org
Table 4: UV-Vis Absorption Data for Gentisic Acid and its Oxidation Product
| Compound/State | Maximum Absorption Wavelength (λmax) | Region |
|---|---|---|
| Gentisic Acid | ~320 nm plos.org | Ultraviolet |
| Oxidized Gentisic Acid | ~500 nm nih.govplos.org | Visible |
Chromatographic Separations and Quantification Methodologies
Chromatographic techniques are essential for separating this compound from other components in a mixture and for its precise quantification.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of chemical compounds. nih.govsielc.com For the analysis of this compound and related compounds, reversed-phase HPLC (RP-HPLC) is commonly employed. nih.gov
In a typical RP-HPLC setup for gentisic acid analysis, a C18 column is used as the stationary phase. nih.gov The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as methanol (B129727) or acetonitrile. nih.govnih.gov The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the more polar mobile phase.
The detection of this compound is usually achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance, such as its λmax around 320 nm. plos.org By comparing the peak area or height of the analyte to that of a standard of known concentration, accurate quantification can be achieved. HPLC methods can be optimized to achieve baseline separation of gentisic acid from other related compounds and potential impurities. helixchrom.com
Table 5: Representative HPLC Method Parameters for the Analysis of Gentisic Acid
| Parameter | Typical Condition |
|---|---|
| Column | C18 nih.gov |
| Mobile Phase | Methanol/water or Acetonitrile/water mixture, often with an acid modifier. nih.gov |
| Detection | UV at ~320 nm plos.org |
| Flow Rate | Typically 0.3 - 1.0 mL/min. nih.gov |
Other Physicochemical and Analytical Characterization Methods
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are thermal analysis techniques used to study the physical and chemical changes that occur in a substance as a function of temperature. abo.filibretexts.org These methods are essential for determining the thermal stability of this compound.
In TGA, the mass of a sample is continuously monitored as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). unca.edu The resulting data, presented as a TGA curve (mass vs. temperature), reveals temperatures at which the material decomposes. For a sodium salt of a carboxylic acid, such as naproxen (B1676952) sodium, TGA curves typically show stability up to a certain temperature, followed by one or more mass loss steps corresponding to decomposition. nih.gov The sodium salt is generally more thermally stable than its corresponding acid form. nih.gov
DTA works in tandem with TGA. It measures the temperature difference between the sample and an inert reference material as they are subjected to the same heating program. abo.fi This difference reveals whether a process is exothermic (releases heat, e.g., oxidation) or endothermic (absorbs heat, e.g., melting, dehydration, or some decomposition steps). abo.fi
For this compound, a hydrated sample would first show an endothermic mass loss corresponding to the removal of water molecules. At higher temperatures, the decomposition of the anhydrous salt would occur, likely leading to the formation of sodium carbonate as a stable intermediate before further decomposition at very high temperatures. ceon.rs The combination of TGA and DTA provides a comprehensive thermal profile, indicating its stability range and decomposition pathway. abo.fi
Table 2: Expected Events in TGA/DTA of this compound
| Temperature Range | Expected Event | Technique Indication | Reference |
|---|---|---|---|
| Low (e.g., < 150°C) | Dehydration (if hydrated) | Mass loss (TGA), Endothermic peak (DTA) | unca.edu |
| High (e.g., > 300°C) | Decomposition of the organic moiety | Significant mass loss (TGA), Exothermic/Endothermic peaks (DTA) | nih.gov |
| Very High (e.g., > 800°C) | Decomposition of sodium carbonate | Further mass loss (TGA) | ceon.rs |
Potentiometric titration is a highly precise method used to determine the concentration of a substance and its dissociation constants (pKa values). fsu.edu While the direct titration of the salt (this compound) would not yield the pKa, this value is a fundamental property of its parent acid, gentisic acid (2,5-dihydroxybenzoic acid), and governs the pH-dependent behavior of the salt in solution.
The pKa of gentisic acid can be determined by titrating a solution of the acid with a standardized strong base, such as sodium hydroxide (NaOH). fsu.edu During the titration, the pH of the solution is monitored using a pH meter after each addition of the titrant. A plot of pH versus the volume of titrant added produces a titration curve. The pKa value corresponds to the pH at the half-equivalence point, where half of the acid has been neutralized. fsu.edu
For gentisic acid, which has a carboxylic acid group, the relevant dissociation is: (HO)₂C₆H₃COOH ⇌ (HO)₂C₆H₃COO⁻ + H⁺
Published data indicates that the pKa for the carboxylic acid group of 2,5-dihydroxybenzoic acid is approximately 2.97. oup.comchemicalbook.comwikipedia.org This low pKa value signifies that it is a relatively strong organic acid. This property is crucial for understanding the behavior of this compound in solution, as it will fully dissociate, and the resulting gentisate anion will react with water to create a mildly basic solution.
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), and other elements (such as sodium, Na, and oxygen, O) in a compound. This analysis is critical for verifying the empirical formula of a synthesized or purified sample of this compound and confirming its purity.
The theoretical elemental composition of this compound is calculated based on its molecular formula, C₇H₅NaO₄, and the atomic masses of its constituent elements. fda.govebi.ac.uk The molecular weight of this compound is 176.10 g/mol . fda.govebi.ac.uk
The theoretical percentages are:
Carbon (C): (7 × 12.011) / 176.10 × 100% = 47.74%
Hydrogen (H): (5 × 1.008) / 176.10 × 100% = 2.86%
Sodium (Na): (1 × 22.990) / 176.10 × 100% = 13.05%
Oxygen (O): (4 × 15.999) / 176.10 × 100% = 36.34%
Experimentally, these values are determined using combustion analysis for C and H, and other specific methods for Na and O. The experimentally determined percentages for a pure sample should closely match these theoretical values, typically within a narrow margin of error (e.g., ±0.4%).
Table 3: Theoretical Elemental Composition of this compound (C₇H₅NaO₄)
| Element | Symbol | Atomic Mass (g/mol) | Count | Total Mass (g/mol) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 7 | 84.077 | 47.74 |
| Hydrogen | H | 1.008 | 5 | 5.040 | 2.86 |
| Sodium | Na | 22.990 | 1 | 22.990 | 13.05 |
| Oxygen | O | 15.999 | 4 | 63.996 | 36.34 |
| Total | 176.103 | 100.00 |
Molar conductance (Λm) studies are used to investigate the electrolytic behavior of a compound in solution. This technique measures the conductivity of a solution containing a known concentration of the electrolyte. wikipedia.org For this compound, molar conductance measurements provide insight into its dissociation in a solvent, typically water.
This compound is the salt of a weak acid (gentisic acid) and a strong base (sodium hydroxide). In solution, it is expected to behave as a strong electrolyte, dissociating completely into its constituent ions: C₇H₅NaO₄(aq) → Na⁺(aq) + C₇H₅O₄⁻(aq)
Table 4: Molar Conductivity of Selected 1:1 Sodium Salts in Aqueous Solution at 20°C
| Concentration (mol/L) | Molar Conductivity (Λm) of NaCl (S cm²/mol) | Molar Conductivity (Λm) of NaNO₃ (S cm²/mol) | Reference |
|---|---|---|---|
| 0.0005 | 107.8 | 104.2 | colostate.edu |
| 0.001 | 106.7 | 102.9 | colostate.edu |
| 0.005 | 103.1 | 98.5 | colostate.edu |
| 0.01 | 100.1 | 95.1 | colostate.edu |
Spectrophotometric enzyme assays are used to measure the rate of an enzyme-catalyzed reaction by detecting changes in light absorbance. nih.gov These assays are crucial for investigating the potential of compounds like this compound to act as enzyme inhibitors or to participate in enzyme-mediated reactions, such as those involving antioxidant enzymes. nih.govspringernature.com
One significant application is in the study of tyrosinase inhibition. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest in cosmetics and medicine. nih.gov The activity of tyrosinase is commonly assayed by monitoring the oxidation of a substrate like L-DOPA to dopachrome (B613829), which absorbs light strongly at approximately 475 nm. nih.gov To test the inhibitory effect of this compound, the enzyme assay would be performed in the presence of varying concentrations of the compound. A reduction in the rate of dopachrome formation, observed as a slower increase in absorbance at 475 nm, would indicate inhibition. nih.gov
Additionally, the antioxidant properties of this compound can be evaluated using spectrophotometric assays for antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase. nih.govcellbiolabs.com For instance, SOD activity assays often involve a system that generates superoxide radicals, which then reduce a detector compound (like nitroblue tetrazolium, NBT) to produce a colored formazan (B1609692) product. The ability of a sample to scavenge superoxide, or enhance SOD activity, would be measured by the inhibition of this color formation. nih.gov These assays provide quantitative data on the biochemical interactions of this compound.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the geometries, electronic properties, and reactivity of molecules.
DFT calculations are instrumental in determining the most stable three-dimensional arrangements (conformers) of a molecule and calculating its precise geometrical parameters. For gentisic acid, computational studies have identified different rotational isomers (rotamers) and their relative stabilities. iaea.org Quantum chemical calculations have shown that gentisic acid can exist in different forms, including various rotamers and an anionic species, depending on the solvent environment. iaea.org The relative stability of these conformers is crucial for understanding how the molecule will bind within a receptor or an enzyme active site.
While specific DFT-optimized geometrical data for gentisate is not extensively published, calculations on structurally related benzoic acid derivatives provide a clear indication of the parameters that can be obtained. These calculations yield precise bond lengths and angles for the molecule in its lowest energy state. The slight deviations often observed between theoretical gas-phase calculations and experimental solid-state data can be attributed to intermolecular interactions in the crystal lattice. researchgate.netmdpi.comijcps.orgresearchgate.net
Below is an illustrative table of selected geometrical parameters for a benzoic acid derivative, as an example of data typically generated from DFT calculations.
| Parameter | Bond/Angle | Calculated Value (Å or °) |
|---|---|---|
| Bond Length | C-C (aromatic) | ~1.39 - 1.41 |
| Bond Length | C-O (hydroxyl) | ~1.36 |
| Bond Length | O-H (hydroxyl) | ~0.97 |
| Bond Length | C-C (carboxyl) | ~1.48 |
| Bond Length | C=O (carboxyl) | ~1.21 |
| Bond Length | C-O (carboxyl) | ~1.35 |
| Bond Angle | C-C-C (aromatic) | ~120 |
| Bond Angle | C-C-O (hydroxyl) | ~119 |
| Bond Angle | O-C=O (carboxyl) | ~124 |
Note: The data in this table is representative of typical DFT calculations for benzoic acid derivatives and is intended for illustrative purposes.
DFT is also used to explore the electronic properties of molecules, such as the distribution of electrons and the energies of molecular orbitals. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity and its electronic transition properties. For gentisic acid, time-dependent DFT (TD-DFT) has been used to simulate absorption and emission spectra, correlating them with potential energy curves to understand its photophysics in various solvents. iaea.org
A crucial aspect of understanding a molecule's interactions is its atomic charge distribution. Methods such as Natural Bond Orbital (NBO) or Mulliken population analysis are used to assign partial charges to each atom in the molecule. uni-muenchen.denih.govwikipedia.org This information reveals the electrophilic and nucleophilic sites, predicting how the molecule will interact with other species. For the gentisate anion, the negative charge is delocalized across the carboxylate group and influenced by the hydroxyl groups, which can be precisely quantified by these computational methods.
The following table illustrates the type of atomic charge data that can be obtained from an NBO analysis on a related phenolic acid, providing a qualitative picture for gentisate.
| Atom | Calculated NBO Charge (a.u.) |
|---|---|
| O (carbonyl) | -0.65 |
| O (carboxylate) | -0.75 |
| O (hydroxyl) | -0.70 |
| C (carbonyl) | +0.80 |
| C (aromatic, with -OH) | -0.20 |
| H (hydroxyl) | +0.50 |
Note: The data in this table is representative of typical NBO calculations for phenolic acids and is intended for illustrative purposes.
The presence of a metal cation, such as Na+ in sodium gentisate, influences the electronic structure of the gentisate anion. DFT calculations can model this interaction and quantify its effects. The primary impact of the sodium ion is electrostatic. It forms an ionic bond with the negatively charged carboxylate group (-COO⁻). This interaction stabilizes the negative charge on the gentisate anion.
This stabilization leads to several changes in the ligand's electronic structure:
Charge Redistribution: The electrostatic pull of the Na+ cation causes a further polarization of the electron density within the gentisate molecule. The negative charges on the oxygen atoms of the carboxylate group are stabilized, which can also affect the acidity of the nearby hydroxyl groups.
Orbital Energy Shifts: The interaction with the cation lowers the energy of the molecular orbitals of the gentisate anion, particularly those localized on the carboxylate group. This includes the HOMO, which can increase the HOMO-LUMO energy gap and affect the molecule's reactivity and spectral properties.
Geometrical Changes: The coordination to the metal ion can lead to minor adjustments in the bond lengths and angles of the carboxylate group.
DFT studies on various metal-ligand complexes have shown that the nature of the chemical bond can range from purely electrostatic to partially covalent, and these calculations can elucidate the degree of charge transfer and orbital mixing between the metal and the ligand. wisc.edu
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations
To study chemical reactions in large systems like enzymes, a hybrid approach combining the accuracy of quantum mechanics (QM) with the efficiency of molecular mechanics (MM) is often used. In QM/MM simulations, the reacting species (e.g., the substrate and key active site residues) are treated with a high-level QM method, while the rest of the protein and solvent are described by a classical MM force field.
Gentisate is a substrate for the enzyme Gentisate 1,2-dioxygenase (GDO), which plays a critical role in the degradation of aromatic pollutants. QM/MM simulations have been instrumental in decoding the regioselective reaction mechanism of gentisic acid catalyzed by GDO.
A detailed QM/MM study has explored three distinct reaction pathways for the oxidative cleavage of the gentisate ring. The findings identified the most favorable pathway, which leads to the formation of maleylpyruvate (B1239739). The first step in this pathway, the conversion of the substrate to an alkyl peroxo intermediate, was identified as the rate-determining step. This crucial step was found to have a significant energy barrier, providing a quantitative measure of the reaction's kinetics.
| Reaction Step | Description | Calculated Energy Barrier (kcal/mol) | Reference |
|---|---|---|---|
| Step 1 (Rate-Determining) | Formation of alkyl peroxo intermediate | 21.4 | [De et al.] |
Enzymes accelerate reactions by stabilizing the transition states and reactive intermediates. QM/MM simulations provide unparalleled insight into how this is achieved. In the case of Gentisate 1,2-dioxygenase, simulations have revealed the critical role of the enzyme's active site environment.
The QM/MM study demonstrated that three specific water molecules within the active site are pivotal for the reaction. These water molecules play a crucial role in stabilizing the molecular oxygen (O₂) required for the reaction and are directly involved in the subsequent O-O and C-C bond cleavage steps. Furthermore, the simulations uncovered the importance of the amino acid residue Asp174, which acts as an anchor, holding the substrate in the correct orientation and stabilizing key intermediates throughout the enzymatic cycle. This detailed understanding of substrate and intermediate stabilization at the atomic level is essential for explaining the enzyme's catalytic power and can guide the design of novel biocatalysts.
Determination of Reaction Pathways and Energy Barriers
Quantum mechanics/molecular mechanics (QM/MM) calculations have been instrumental in elucidating the complex reaction mechanisms involving the gentisate anion, particularly its enzymatic degradation. A key process studied is the ring-fission of gentisate catalyzed by non-heme iron(II)-dependent dioxygenases, such as gentisate 1,2-dioxygenase (GDO). researchgate.netrsc.orgnih.govnih.govmdpi.com
Computational studies have identified distinct reaction pathways for the regioselective oxidation of gentisate by the GDO enzyme. rsc.org The most favorable pathway leads to the formation of maleylpyruvate. researchgate.netrsc.org This transformation involves several key steps, beginning with the binding of gentisate and molecular oxygen to the ferrous center in the enzyme's active site. nih.gov
| Reaction Step | Methodology | Calculated Energy Barrier (kcal/mol) | Reference |
|---|---|---|---|
| Formation of alkyl peroxo intermediate | uB3LYP-D3/def2-TZVP/OPLS | 21.4 | researchgate.netrsc.org |
These computational models successfully explain the product specificity of the enzyme, as alternative reaction paths are shown to have markedly higher energy barriers. nih.gov The investigations highlight how the enzyme environment precisely controls the reaction, guiding the substrate through a low-energy pathway to a specific product. rsc.orgnih.gov
Classical Molecular Dynamics Simulations
Classical molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.govnih.gov This technique provides detailed, atomistic-level insights into the dynamic behavior of systems, such as a gentisate molecule interacting with a protein or surrounded by solvent molecules. researchgate.netnih.gov By simulating these complex interactions, researchers can understand conformational changes, binding pathways, and the role of the molecular environment in chemical processes. nih.govnih.gov
MD simulations have been employed to explore the binding and interaction of the gentisate anion within the active site of enzymes like gentisate 1,2-dioxygenase (GDO). researchgate.netrsc.org These simulations model how the ligand (gentisate) recognizes and settles into the enzyme's binding pocket. The stability of the resulting protein-ligand complex is often analyzed over the simulation period, typically nanoseconds, by monitoring metrics like the root-mean-square deviation (RMSD). researchgate.net
The simulations reveal a network of specific interactions that stabilize the gentisate molecule in the active site. nih.govresearchgate.net Key amino acid residues form hydrogen bonds and other non-covalent interactions with the carboxyl and hydroxyl groups of gentisate. nih.gov For instance, in GDO from Silicibacter pomeroyi (GDOsp), molecular modeling shows that the substrate is precisely positioned through chelation to the central Fe²⁺ ion and a network of hydrogen bonds with surrounding residues. nih.gov
| Enzyme/Protein | Interacting Residues | Interaction Type | Reference |
|---|---|---|---|
| Gentisate 1,2-Dioxygenase (GDO) | His119, His121, His160 | Coordination with Fe ion | researchgate.net |
| Asp174 | Anchoring role in enzymatic cycle | researchgate.netrsc.org | |
| Arg127, His162, Thr154 | Substrate binding and stabilization | nih.gov | |
| Glu47 | Substrate binding (from neighboring subunit) | nih.gov |
These dynamic simulations not only identify the key residues involved in binding but also reveal their specific roles in the catalytic process, such as properly orienting the substrate for the subsequent chemical reaction. researchgate.netnih.gov
Solvent molecules, particularly water, are often not passive bystanders in enzymatic reactions but can play direct and crucial roles in the catalytic mechanism. osti.govnih.gov Classical MD simulations of the GDO enzyme have been essential in uncovering the pivotal function of specific water molecules within the active site. researchgate.netrsc.org
These simulations have shown the presence of three active water molecules that are key to facilitating the oxidative cleavage of the gentisate substrate. researchgate.netrsc.org The computational studies illustrate that these strategically positioned water molecules are involved in several critical phases of the reaction:
Stabilization of Molecular Oxygen: The water molecules help to stabilize the O₂ molecule as it binds to the active site. researchgate.netrsc.org
Facilitating Bond Cleavage: They play a direct role in the steps involving the cleavage of the O-O bond of the peroxo intermediate and the subsequent C-C bond cleavage in the aromatic ring of gentisate. researchgate.netrsc.org
By explicitly including solvent molecules in the computational model, MD simulations provide a more complete picture of the reaction environment, demonstrating that the solvent can be an integral part of the catalytic machinery. researchgate.netrsc.org
In Silico Approaches for Biological Activity Prediction
In silico methods use computational models to predict the biological activity of molecules, streamlining the discovery of new therapeutic agents. mdpi.comnih.gov These approaches can efficiently screen large numbers of compounds to identify those with a high probability of possessing a desired activity, such as antimicrobial or anti-inflammatory effects. nih.govnih.gov
For a compound like this compound, its known biological activities—including anti-inflammatory, antioxidant, and antirheumatic properties—can be rationalized and predicted using these computational tools. ncats.io The general workflow for predicting biological activity involves several steps:
Target Identification: Identifying a specific protein or biological pathway that, when modulated, could produce a therapeutic effect. nih.gov
Molecular Docking: Simulating the binding of the molecule (ligand) to the target protein to predict its binding affinity and mode. This helps to determine if the molecule is likely to interact with the target. nih.gov
Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features of the molecule that are responsible for its biological activity.
Quantitative Structure-Activity Relationship (QSAR): Developing statistical models that correlate the chemical structure of molecules with their biological activity.
While specific large-scale in silico screening studies for this compound are not detailed in the provided context, the known antioxidant activity of gentisic acid, for example, can be understood computationally by its ability to scavenge radicals like the hydroxyl radical. ncats.io Computational approaches can model these reactions to predict the efficacy of a compound as an antioxidant. ncats.io Similarly, its anti-inflammatory effects could be predicted by docking it against key inflammatory targets like cyclooxygenase enzymes.
Biotechnological and Environmental Research Applications
Role in Microbial Catabolism and Bioremediation Processes
Microorganisms have evolved sophisticated enzymatic pathways to utilize a wide range of organic compounds as sources of carbon and energy. The gentisate pathway is a crucial component of this metabolic network, particularly for the degradation of aromatic molecules.
Gentisate is a key central intermediate in the aerobic bacterial catabolism of a diverse array of aromatic compounds. nih.govnih.gov Microorganisms transform various structurally complex pollutants into a smaller set of dihydroxylated intermediates, such as gentisate, catechol, and protocatechuate, before cleaving the aromatic ring. nih.gov The gentisate pathway serves as a funneling route for the breakdown of substances including benzoates like 3-hydroxybenzoate (3-HBA) and salicylate (B1505791), phenolic compounds such as m-cresol (B1676322) and 2,5-xylenol, and certain polycyclic aromatic hydrocarbons. nih.gov
The pathway proceeds after the formation of gentisate. The enzyme gentisate 1,2-dioxygenase cleaves the aromatic ring of gentisate to produce maleylpyruvate (B1239739). nih.gov This is subsequently isomerized to fumarylpyruvate by a glutathione-dependent isomerase. Finally, a hydrolase converts fumarylpyruvate into fumarate (B1241708) and pyruvate, which are central metabolites that can enter the Krebs cycle to generate energy and cellular building blocks. nih.gov
The microbial degradation of polycyclic aromatic hydrocarbons (PAHs), a class of persistent and often carcinogenic environmental pollutants, can proceed through the gentisate pathway. nih.gov For instance, the bacterial degradation of naphthalene, a two-ring PAH, involves an initial series of enzymatic reactions that convert it to salicylate. nih.gov This salicylate can then be hydroxylated to form gentisate, channeling it into the central gentisate degradation pathway. nih.govnih.gov Similarly, the degradation of the three-ring PAH phenanthrene (B1679779) can also lead to intermediates that are processed via the gentisate route. nih.gov This metabolic capability is crucial for bioremediation, the process of using microorganisms to clean up contaminated sites. nih.gov
The initial step in the aerobic degradation of PAHs by bacteria is typically the oxidation of the aromatic ring by a dioxygenase enzyme, forming a cis-dihydrodiol. frontiersin.org Subsequent enzymatic steps lead to ring cleavage and the formation of intermediates like salicylate, which can then be converted to gentisate. gavinpublishers.com
The genetic basis for the gentisate pathway has been studied in detail in several microorganisms, notably Burkholderia xenovorans strain LB400, a bacterium known for its remarkable ability to degrade a wide variety of aromatic compounds. nih.govplos.org Genomic and functional analyses of this strain have revealed an impressive catabolic potential. nih.gov
B. xenovorans LB400 possesses two identical gene clusters, designated mhbRTDHI, that encode the enzymes for the gentisate pathway. nih.govplos.org Functional studies have confirmed that this pathway is active and plays a key role in the catabolism of 3-hydroxybenzoate (3-HBA) and potentially 4-hydroxybenzoate (B8730719) (4-HBA). nih.govplos.org Research indicates that 3-HBA is funneled exclusively through the gentisate pathway in this strain. nih.govplos.org The expression of the mhbD gene, which encodes the critical ring-cleaving enzyme gentisate 1,2-dioxygenase, is induced when the bacterium is grown on gentisate, 3-HBA, or 4-HBA. plos.org The regulation of this pathway involves a transcriptional repressor encoded by the mhbR gene, which controls the expression of the gentisate pathway genes. plos.org
| Gene | Encoded Protein/Function | Role in Pathway |
|---|---|---|
| mhbR | MarR-type transcriptional regulator | Represses the expression of the gentisate pathway genes. plos.org |
| mhbT | Transport protein (putative) | Involved in the uptake of aromatic compounds. plos.org |
| mhbD | Gentisate 1,2-dioxygenase | Catalyzes the cleavage of the gentisate aromatic ring. nih.govplos.org |
| mhbH | Fumarylpyruvate hydrolase | Converts fumarylpyruvate to fumarate and pyruvate. nih.gov |
| mhbI | Maleylpyruvate isomerase | Isomerizes maleylpyruvate to fumarylpyruvate. nih.gov |
| mhbM | 3-HBA 6-hydroxylase | Converts 3-hydroxybenzoate (3-HBA) into gentisate. nih.govplos.org |
Enzyme Immobilization and Biocatalyst Development
The enzymes of the gentisate pathway, particularly gentisate 1,2-dioxygenase, are of interest for biocatalysis. Biocatalysis uses enzymes to perform chemical transformations, offering a greener alternative to traditional chemical synthesis. A key challenge in industrial biocatalysis is the stability and reusability of enzymes. mdpi.comdtu.dk Enzyme immobilization is a technique used to address these limitations.
Recent research has focused on immobilizing gentisate 1,2-dioxygenase (GDO) to enhance its utility as a biocatalyst. mdpi.com One study successfully immobilized a GDO from the bacterium Pseudarthrobacter phenanthrenivorans Sphe3 onto nickel-functionalized magnetic nanoparticles (Ni²⁺-PDA-MNPs). mdpi.comsciprofiles.com This was the first reported immobilization of a GDO. sciprofiles.comresearchgate.net
The process involved cloning the gene for the enzyme with a histidine tag (His-tag), which has a high affinity for nickel ions. mdpi.com This allowed for the selective attachment of the enzyme from a crude cell extract directly onto the surface of the nickel-functionalized nanoparticles. mdpi.com The method proved highly efficient, achieving a maximum activity recovery of 97%, meaning the enzyme retained almost all of its catalytic function after being immobilized. mdpi.comsciprofiles.com Nanomaterials are considered ideal supports for enzyme immobilization due to their large surface-area-to-volume ratio, which allows for high enzyme loading. mdpi.com
A primary goal of enzyme immobilization is to improve its stability and allow for its reuse over multiple reaction cycles, which is crucial for cost-effective industrial processes. mdpi.comdtu.dk The immobilization of GDO on magnetic nanoparticles demonstrated significant improvements in both thermal and storage stability. sciprofiles.comresearchgate.net
The immobilized GDO showed enhanced thermal stability at temperatures of 30°C, 40°C, and 50°C compared to the free, soluble enzyme. researchgate.net Furthermore, its storage stability was dramatically increased. While the free enzyme lost all activity after 10 days of storage at -20°C, the immobilized enzyme retained over 60% of its initial activity after 30 days. sciprofiles.comresearchgate.net The magnetic nature of the nanoparticles also facilitated easy recovery of the biocatalyst from the reaction mixture using an external magnet. mdpi.com The immobilized GDO could be reused for multiple cycles, retaining more than 50% of its activity even after the fifth cycle of use. sciprofiles.comresearchgate.net These findings highlight the potential for developing robust nanobiocatalysts based on the gentisate pathway for practical applications.
| Parameter | Free GDO | Immobilized GDO | Reference |
|---|---|---|---|
| Storage Stability (-20°C) | Complete activity loss after 10 days | >60% activity retained after 30 days | sciprofiles.comresearchgate.net |
| Thermal Stability | Lower | Enhanced at 30°C, 40°C, and 50°C | researchgate.net |
| Reusability | Not applicable (difficult to recover) | >50% activity retained after 5 cycles | sciprofiles.comresearchgate.net |
Strategies for Bioproduction and Metabolic Engineering
The biotechnological production of sodium gentisate, primarily through the microbial synthesis of its parent compound, gentisic acid, has garnered significant interest as a sustainable alternative to chemical synthesis. Metabolic engineering strategies are being employed to enhance production efficiency in various microorganisms by manipulating their genetic and regulatory processes.
Microorganisms are capable of synthesizing aromatic compounds, such as gentisic acid, through several metabolic routes, with the shikimate pathway being a central route. ijmr.net.in This pathway produces chorismate, a key precursor for a wide range of aromatic compounds, including gentisic acid. Researchers have focused on engineering this pathway to channel more precursors towards gentisic acid production.
One notable strategy involves the construction of a synthetic pathway for gentisate in well-characterized microbial hosts like Pseudomonas chlororaphis P3. ijmr.net.in This has been achieved by connecting the endogenous degradation pathway from 3-hydroxybenzoate (3-HBA). ijmr.net.in By blocking the further conversion of gentisate and overexpressing the rate-limiting steps, a significant accumulation of the product can be achieved. ijmr.net.in For instance, in a study using P. chlororaphis P3, the production of gentisate reached 365 mg/L from 3-HBA. ijmr.net.in
Another approach is the biosynthesis of gentisate from 4-hydroxybenzoate (4-HBA). ijmr.net.in A novel enzymatic reaction has been reported where three genes catalyze the transformation of 4-HBA to gentisic acid. ijmr.net.in This process involves CoA thioester formation, hydroxylation with a concurrent 1,2-shift of the acetyl CoA moiety, and subsequent thioester hydrolysis. ijmr.net.in
The choice of microbial chassis is crucial for efficient bioproduction. Besides Pseudomonas, other microorganisms like Corynebacterium glutamicum and the yeast Candida albicans have been identified to possess gentisate pathways. nih.govnih.gov These organisms can utilize gentisate and its precursors as sole carbon and energy sources, making them potential candidates for metabolic engineering. nih.govnih.gov
The utilization of renewable feedstocks is a key aspect of sustainable bioproduction. oregonstate.edu Metabolic engineering aims to develop microbial strains that can efficiently convert renewable resources, such as lignocellulosic biomass, into valuable chemicals like gentisic acid. usda.gov This involves engineering microorganisms to tolerate and metabolize the inhibitory compounds present in these feedstocks. usda.gov
Future research in this area will likely focus on further optimizing metabolic pathways through advanced techniques like CRISPR-Cas for precise genome editing, and the use of systems biology to understand and engineer cellular metabolism on a broader scale. The development of robust microbial cell factories capable of high-titer production of gentisic acid from inexpensive and sustainable feedstocks remains a primary goal.
Table 1: Engineered Microorganisms for Gentisic Acid Production
| Microorganism | Precursor | Key Engineering Strategy | Reported Titer |
|---|---|---|---|
| Pseudomonas chlororaphis P3 | 3-Hydroxybenzoate (3-HBA) | Plasmid-free biosynthetic pathway construction, blocking gentisate conversion, and overexpression of rate-limiting step. ijmr.net.in | 365 mg/L ijmr.net.in |
Analytical Reagent in Metallurgical and Environmental Chemistry
A comprehensive review of scientific literature did not yield specific applications of this compound as an analytical reagent in the fields of metallurgical and environmental chemistry. While spectrophotometric methods are widely used for the determination of metal ions using various chromogenic organic reagents, and analytical chemistry plays a crucial role in environmental monitoring, specific methodologies detailing the use of this compound for these purposes are not prominently documented in available research. thermofisher.com
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Gentisic acid |
| 3-Hydroxybenzoate (3-HBA) |
| 4-Hydroxybenzoate (4-HBA) |
| Chorismate |
Structure Activity Relationship Sar Studies of Gentisic Acid Derivatives
Systematic Modification and Functional Evaluation
Systematic modifications of the gentisic acid scaffold are crucial for understanding how structural changes impact biological activity. Research into the SAR of phenolic acids, including gentisic acid, has highlighted the importance of hydroxyl group positioning and number for various functions, such as inhibiting α-synuclein fibril formation frontiersin.org. For instance, the presence and position of hydroxyl groups on the phenyl ring are critical factors in determining inhibitory activity frontiersin.org. Esterification of the carboxylic acid group is a common modification strategy explored for gentisic acid derivatives, aiming to alter properties like solubility, stability, and biological efficacy researchgate.netontosight.aisioc-journal.cn. These modifications can lead to compounds with enhanced or altered functional profiles compared to the parent gentisic acid researchgate.netsioc-journal.cn.
Investigation of Skin Permeation Characteristics of Ester Derivatives in Research Models
The skin permeation of gentisic acid (GA) and its ester derivatives has been investigated to assess their potential for topical applications, such as skin-lightening agents researchgate.netdaneshyari.com. Studies have evaluated the transdermal delivery capabilities of various GA ester derivatives, correlating permeation rates with their efficacy and cytotoxicity researchgate.netacs.org.
Research comparing gentisic acid with its methyl (MG) and ethyl (EG) ester derivatives revealed differences in their skin permeation characteristics. The methyl derivative (MG) demonstrated the highest skin permeation rate among the tested GA derivatives, followed by the ethyl derivative (EG), and then gentisic acid itself researchgate.net. These findings suggest that esterification can enhance the skin penetration of gentisic acid, potentially improving its delivery to target tissues. Understanding these relationships is vital for designing effective topical formulations researchgate.netdaneshyari.commdpi.com.
Table 1: Skin Permeation Rates of Gentisic Acid and its Ester Derivatives
| Compound | Skin Permeation Rate (μg/cm²/h) | Reference |
| Gentisic Acid (GA) | 172.0852 | researchgate.net |
| Methyl Gentisate (MG) | 232.0033 | researchgate.net |
| Ethyl Gentisate (EG) | 182.9242 | researchgate.net |
Comparative Analysis of Tyrosinase Inhibitory Potency of Derivatives
Gentisic acid and its derivatives have been explored for their potential to inhibit tyrosinase, a key enzyme in melanin (B1238610) synthesis, making them candidates for skin-whitening agents sioc-journal.cnjst.go.jpnih.gov. SAR studies have focused on synthesizing and evaluating various gentisic acid derivatives to identify compounds with enhanced tyrosinase inhibitory activity.
Ten novel 2-hydroxy-5-alkyl(H)oxybenzoic ester derivatives were prepared and tested for their tyrosinase inhibition sioc-journal.cn. Preliminary bioassays indicated that compounds 6a, 6b, 6e, and 6f exhibited stronger inhibition of tyrosinase activity compared to methyl gentisate sioc-journal.cn. Further pharmacological experiments suggested that these modified derivatives also displayed lower toxicity and phototoxicity than methyl gentisate and hydroquinone (B1673460) sioc-journal.cn. The substitution pattern of hydroxyl groups on the phenyl ring is considered a critical factor for potent tyrosinase inhibitory activity jst.go.jptandfonline.com.
Table 2: Tyrosinase Inhibitory Potency (IC50) of Gentisic Acid Derivatives
| Compound | Tyrosinase Inhibition (IC50) | Reference |
| Methyl Gentisate | 176 μg/mL | researchgate.net |
| Gentisic Acid (GA) | 176 μg/mL | researchgate.net |
| Derivative 6a (2-hydroxy-5-alkoxybenzoic ester) | Potent inhibition | sioc-journal.cn |
| Derivative 6b (2-hydroxy-5-alkoxybenzoic ester) | Potent inhibition | sioc-journal.cn |
| Derivative 6e (2-hydroxy-5-alkoxybenzoic ester) | Potent inhibition | sioc-journal.cn |
| Derivative 6f (2-hydroxy-5-alkoxybenzoic ester) | Potent inhibition | sioc-journal.cn |
Note: Specific IC50 values for derivatives 6a, 6b, 6e, and 6f were described as "stronger inhibition" compared to methyl gentisate, but precise numerical values were not provided in the accessible text.
Oxidative Coupling Reactions with Biological Molecules (e.g., Arbutin)
Oxidative coupling reactions involving gentisic acid and other biological molecules have been investigated, particularly in the context of enzymatic catalysis. Horseradish peroxidase (HRP) has been shown to catalyze the oxidative coupling of arbutin (B1665170) (4′-hydroxyphenyl β-glucoside) and gentisate (2,5-dihydroxybenzoic acid sodium salt) using hydrogen peroxide researchgate.netwpunj.edu. This reaction yields a novel glycoside compound formed by a glycosidic bond between arbutin and gentisate, followed by intramolecular esterification researchgate.net.
The resulting coupled product demonstrated anti-oxidation properties and competitive inhibition against mushroom tyrosinase, showing higher activity than arbutin alone researchgate.net. This indicates that oxidative coupling can create novel compounds with potentially enhanced biological functions, combining the properties of the original molecules researchgate.netwpunj.edunih.gov.
Evaluation of Cytotoxicity in Cellular Models
The cytotoxicity of gentisic acid and its derivatives has been evaluated in various cellular models to assess their safety profiles for potential therapeutic or cosmetic applications sci-hub.seresearchgate.netsioc-journal.cnnih.govmdpi.com. Gentisic acid itself has shown low cytotoxicity in several cell lines. For instance, it exhibited no cytotoxicity and antiproliferative activity on Hepatoma Tissue Culture (HTC) cells at concentrations ranging from 0.08 to 8 μg/mL sci-hub.seresearchgate.netnih.gov. At lower concentrations (0.08 μg/mL), it even demonstrated protective effects against DNA damage sci-hub.se. However, it was found to be mutagenic at a higher concentration of 8 μg/mL sci-hub.se.
In other studies, gentisic acid derivatives have also been assessed for their toxicity. Some ester derivatives of gentisic acid showed lower toxicity and phototoxicity compared to methyl gentisate and hydroquinone sioc-journal.cn. Specific lipophilic cation derivatives of gentisic acid have been investigated for their cytotoxic effects on cancer cell lines, with some demonstrating potent effects by inducing mitochondrial dysfunction mdpi.comnih.gov.
Emerging Research Perspectives and Future Directions
Elucidation of Novel Biological Activities and Associated Mechanisms
Sodium gentisate, the sodium salt of gentisic acid, is a metabolite of salicylic (B10762653) acid and is recognized for a variety of biological activities. ncats.io Ongoing research continues to uncover new therapeutic potentials and the underlying mechanisms of its action. A primary area of investigation is its potent antioxidant and radioprotective properties. ncats.io
The antioxidant capabilities of gentisic acid, the active component of this compound, are attributed to its phenoxyl group. ncats.io It effectively scavenges harmful free radicals, which are implicated in cellular damage and various disease states. Detailed kinetic studies have demonstrated its ability to neutralize highly reactive species. For instance, it has been shown to scavenge hydroxyl radicals at a rate of 1.1 × 10(10) dm(3)mol(-1)s(-1) and organohaloperoxyl radicals at a rate of 9.3 × 10(7) dm(3) mol(-1)s(-1). ncats.io This radical scavenging activity is crucial in protecting biological macromolecules. Research using isolated rat liver mitochondria has shown that the presence of gentisic acid during irradiation significantly reduces damage to lipids and proteins. ncats.io
Beyond its antioxidant function, this compound is being explored for its role in dermatology. It is used in cosmetic formulations as a skin-whitening agent for managing skin pigmentary disorders. ncats.io The mechanism behind this effect involves the inhibition of tyrosinase activity within melanosomes, which is a key step in the synthesis of melanin (B1238610). ncats.io Established biological activities also include anti-inflammatory and antirheumatic effects, which are likely linked to its relationship with salicylic acid. ncats.io
Table 1: Investigated Biological Activities of this compound's Active Component
| Biological Activity | Mechanism of Action | Research Focus |
|---|---|---|
| Antioxidant | Scavenging of hydroxyl and organohaloperoxyl radicals via its phenoxyl group. ncats.io | Protection of lipids and proteins from radiation-induced damage. ncats.io |
| Dermatological | Inhibition of melanosomal tyrosinase activity, reducing melanin synthesis. ncats.io | Treatment of skin pigmentary disorders and use as a skin-whitening agent. ncats.io |
| Anti-inflammatory | Associated with its metabolic origin from salicylic acid. ncats.io | Management of inflammatory conditions. |
| Antirheumatic | Linked to its anti-inflammatory properties. ncats.io | Potential therapeutic for rheumatic diseases. |
Advanced Biomarker Discovery Research
In the field of clinical diagnostics, gentisic acid has been identified as a significant biomarker for Renal Cell Carcinoma (RCC). ncats.io Biomarkers are crucial for early disease detection, prognosis, and monitoring treatment response. The identification of gentisic acid as an RCC biomarker opens avenues for the development of non-invasive diagnostic tests. Advanced research in this area focuses on utilizing high-throughput analysis and multiomics platforms to validate and expand upon such discoveries.
Modern biomarker discovery leverages a suite of technologies to identify novel candidates from complex biological samples. These approaches include:
Multi-gene expression signatures: Assessing the expression levels of over 20,000 genes to find patterns associated with specific diseases or responses to therapy.
Genomic and Transcriptomic Profiling: Minimally invasive analysis of cell-free DNA (cfDNA) and cell-free RNA (cfRNA) from blood samples to profile tumors.
AI-Driven Analysis: Employing artificial intelligence algorithms for unbiased selection of potential biomarkers from large datasets.
The validation of gentisic acid as a robust biomarker for RCC would involve large-scale clinical studies using these advanced platforms. Research would focus on establishing definitive concentration thresholds, understanding its metabolic pathway in the context of cancer, and developing sensitive and specific assays for its detection in bodily fluids like blood or urine.
Table 2: Methodologies in Advanced Biomarker Discovery
| Technology/Approach | Application | Relevance to this compound |
|---|---|---|
| Multiomics Platforms | Integration of genomics, transcriptomics, proteomics, and metabolomics data. | Validating gentisic acid as a biomarker and identifying other related metabolic markers for RCC. ncats.io |
| AI and Machine Learning | High-throughput data analysis and unbiased candidate biomarker selection. | Developing predictive models for disease risk and progression based on gentisic acid levels. |
| cfDNA/cfRNA Sequencing | Minimally invasive tumor profiling from blood samples. | Correlating gentisic acid levels with specific genomic or transcriptomic alterations in tumors. |
Green Chemistry Approaches in Synthetic Development
The synthesis of pharmaceutical compounds like this compound is increasingly being viewed through the lens of green chemistry. This approach aims to design chemical processes that are environmentally sustainable, reduce waste, and minimize the use of hazardous substances. mdpi.comjptcp.com While specific green synthesis routes for this compound are a developmental area, the core principles of green chemistry provide a clear framework for future research.
Key strategies applicable to the synthetic development of this compound include:
Use of Greener Solvents: Replacing traditional volatile organic solvents with safer, biodegradable alternatives such as water, ionic liquids, or deep eutectic solvents. hilarispublisher.com Solvent-free reaction conditions, where possible, are highly preferred. mdpi.com
High Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing the generation of by-products. mdpi.comhilarispublisher.com
Catalysis: Employing catalytic reagents, including biocatalysts (enzymes), over stoichiometric reagents. nih.govresearchgate.net Catalysts are used in small amounts and can be recycled, which reduces waste and often allows for milder reaction conditions. nih.gov
Renewable Feedstocks: Investigating the use of renewable starting materials derived from biomass to reduce reliance on petrochemical sources. hilarispublisher.com
Energy Efficiency: Developing synthetic methods that can be conducted at ambient temperature and pressure to lower energy consumption. mdpi.com Techniques like microwave-assisted synthesis can sometimes offer more energy-efficient routes. mdpi.com
By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally benign, aligning with the broader sustainability goals of the pharmaceutical industry. jptcp.com
Research Challenges in Supply Chain and Production Optimization
The effective production and distribution of any chemical compound, including this compound, face numerous supply chain challenges. Research in this area focuses on creating a resilient, efficient, and transparent supply chain, from raw material sourcing to final product delivery. The COVID-19 pandemic, for example, exposed widespread vulnerabilities in global pharmaceutical supply chains, highlighting the need for more robust strategies. scipublications.com
Key research challenges in optimizing the supply chain for this compound include:
Supply Chain Visibility: A lack of real-time information on inventory levels, shipment status, and potential disruptions can hinder effective decision-making. scipublications.com Research is needed to implement integrated data systems that provide transparency across all stakeholders.
Quality Assurance: Maintaining the integrity and quality of this compound throughout the supply chain is critical. scipublications.com This involves controlling factors like temperature during transport and handling to prevent degradation and ensure compliance with quality standards. Failures can lead to costly recalls and compromise product efficacy. scipublications.com
Production Bottlenecks and Scalability: As research uncovers new applications for this compound, demand may increase. Optimizing production processes to be scalable and avoid bottlenecks is a significant chemical engineering challenge. This involves designing efficient, high-yield synthetic routes that can be readily scaled up.
Regulatory Compliance: The pharmaceutical supply chain is governed by strict regulatory requirements that differ by region. scipublications.com Ensuring compliance at every stage, from manufacturing to distribution, is a complex and continuous challenge.
Addressing these challenges requires a multidisciplinary approach, combining process systems engineering, data analytics, and robust risk management frameworks to build a more resilient and efficient supply chain. scipublications.comosti.gov
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Gentisic acid |
| Salicylic acid |
Q & A
Basic Research Question: How can sodium gentisate be chemically characterized to confirm its structural and purity profile in experimental settings?
Methodological Answer:
this compound (C₇H₅NaO₄) should be characterized using a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can verify the aromatic proton environment and carboxylate group, while High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm ensures purity (>95%). Exact mass spectrometry (e.g., ESI-MS) should confirm the molecular ion peak at m/z 176.10 (M⁺) with a mass error tolerance ≤5 ppm . For crystalline forms, X-ray diffraction (XRD) provides definitive structural confirmation.
Basic Research Question: What analytical methods are recommended for quantifying this compound in biological matrices during pharmacokinetic studies?
Methodological Answer:
Reverse-phase HPLC coupled with fluorescence or diode-array detection (DAD) is optimal. A validated protocol includes:
- Column: C18 (5 µm, 250 × 4.6 mm).
- Mobile phase: Methanol:water (70:30 v/v) with 0.1% formic acid.
- Calibration curve: 0.1–50 µg/mL (R² > 0.99).
For trace analysis in plasma, liquid-liquid extraction (LLE) using ethyl acetate improves recovery (>85%). Enzymatic assays, such as gentisate 1,2-dioxygenase activity measurements, can also quantify metabolic intermediates .
Advanced Research Question: How can researchers resolve contradictions in this compound’s reported hematological toxicity across preclinical studies?
Methodological Answer:
Discrepancies in toxicity profiles (e.g., granulocytopenia in human cases vs. absence in rodent models ) require species-specific and longitudinal study designs. Key steps:
Dose-response studies: Compare human-equivalent doses (HED) in rodents and primates.
Hematological monitoring: Track neutrophil counts weekly using flow cytometry (CD11b/CD16 markers).
Mechanistic assays: Test for mitochondrial toxicity (JC-1 staining) and oxidative stress (SOD/GPx activity) in bone marrow cultures.
Genetic susceptibility screening: Analyze polymorphisms in neutrophil elastase (ELANE) or myeloperoxidase (MPO) genes in affected cohorts .
Advanced Research Question: What experimental strategies can elucidate this compound’s dual role in bacterial degradation pathways and potential bioremediation applications?
Methodological Answer:
To study its catabolic pathways in microbes like Burkholderia xenovorans:
Transcriptomic profiling: Use RT-qPCR or RNA-seq to quantify expression of mhbD (gentisate 1,2-dioxygenase) and pcaHG (protocatechuate 3,4-dioxygenase) under varying substrate conditions (e.g., 3-HBA vs. 4-HBA) .
Enzyme kinetics: Measure substrate specificity (Km, Vmax) of purified MhbD and PcaHG using UV-Vis spectrophotometry (λ = 340 nm for gentisate cleavage).
Metabolic flux analysis: Apply ¹³C-labeled gentisate to track carbon flow into TCA cycle intermediates via LC-MS .
Advanced Research Question: How can researchers address discrepancies in this compound’s metabolic stability reported across in vitro and in vivo models?
Methodological Answer:
To reconcile stability
In vitro-in vivo correlation (IVIVC): Simulate hepatic metabolism using human/rat liver microsomes with NADPH cofactors. Monitor degradation via LC-MS/MS.
Biliary excretion studies: Cannulate bile ducts in rodents to quantify gentisate-glucuronide conjugates.
pH-dependent stability assays: Test degradation kinetics in buffers mimicking gastrointestinal (pH 1.2–7.4) and plasma (pH 7.4) conditions .
Advanced Research Question: What methodologies are critical for investigating this compound’s interaction with serum proteins and implications for bioavailability?
Methodological Answer:
Use equilibrium dialysis or surface plasmon resonance (SPR) to assess binding affinity to human serum albumin (HSA). Steps:
Equilibrium dialysis: Incubate this compound (10–100 µM) with HSA (40 µM) in phosphate buffer (pH 7.4) at 37°C for 24h. Quantify free fraction via HPLC.
SPR analysis: Immobilize HSA on a CM5 chip; inject gentisate (0.1–10 µM) to calculate association/dissociation rates (ka/kd).
Molecular docking: Predict binding sites using AutoDock Vina with HSA crystal structure (PDB: 1AO6) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
